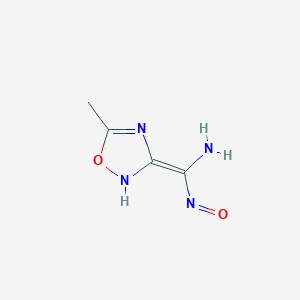
2-(4-三氟甲基苯基)哌嗪
概述
描述
2-(4-Trifluoromethylphenyl)piperazine is a chemical compound with the molecular formula C11H13F3N2 and a molecular weight of 230.23 g/mol It is a member of the piperazine class of compounds, characterized by a piperazine ring substituted with a 4-trifluoromethylphenyl group
科学研究应用
2-(4-Trifluoromethylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of agrochemicals and other industrial products.
作用机制
Target of Action
2-(4-Trifluoromethylphenyl)piperazine, also known as TFMPP, primarily targets serotonin receptors . It has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . Serotonin receptors are responsible for the release of the neurotransmitter serotonin, which plays a key role in regulating mood, appetite, sleep, and other functions .
Mode of Action
TFMPP interacts with its targets by binding to the serotonin receptors and evoking the release of serotonin . It functions as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . Unlike the related piperazine compound meta-chlorophenylpiperazine (mCPP), TFMPP has insignificant affinity for the 5-HT3 receptor .
Biochemical Pathways
The primary biochemical pathway affected by TFMPP is the serotonin pathway . By binding to serotonin receptors and evoking the release of serotonin, TFMPP can influence various physiological and psychological processes regulated by this neurotransmitter .
Pharmacokinetics
The pharmacokinetics of TFMPP involve metabolism in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 . .
Result of Action
The molecular and cellular effects of TFMPP’s action primarily involve the modulation of serotonin levels in the brain . This can lead to changes in mood, appetite, and sleep, among other effects . Tfmpp is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals .
Action Environment
The action, efficacy, and stability of TFMPP can be influenced by various environmental factors. For instance, the presence of other substances, such as benzylpiperazine (BZP), can alter the effects of TFMPP . Additionally, the compound’s effects can be significantly worsened when consumed alongside alcohol . .
生化分析
Biochemical Properties
It is known that the compound has affinity for several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . It functions as a full agonist at all these sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Cellular Effects
The cellular effects of 2-(4-Trifluoromethylphenyl)piperazine are largely due to its interactions with serotonin receptors and the SERT. By binding to these targets, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Detailed information on these effects is currently lacking.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Trifluoromethylphenyl)piperazine involves binding to serotonin receptors and the SERT, leading to changes in serotonin signaling . This can result in altered gene expression and changes in cellular function
Metabolic Pathways
It is known that the compound is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 , but further details, including the identities of any interacting enzymes or cofactors, are currently lacking.
准备方法
The synthesis of 2-(4-Trifluoromethylphenyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of diethanolamine with thionyl chloride to produce bis(2-chloroethyl)amine. This intermediate is then reacted with 4-trifluoromethylaniline in a solvent such as normal butanol or diethylene glycol monomethyl ether under heating conditions to yield 2-(4-Trifluoromethylphenyl)piperazine hydrochloride. The final product is obtained by neutralizing the hydrochloride with an alkaline substance .
化学反应分析
2-(4-Trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
相似化合物的比较
2-(4-Trifluoromethylphenyl)piperazine can be compared with other similar compounds, such as:
3-Trifluoromethylphenylpiperazine (TFMPP): TFMPP is a recreational drug with similar chemical structure but different pharmacological properties.
1-(3-Chlorophenyl)piperazine (mCPP): mCPP is another piperazine derivative with distinct receptor affinities and effects.
1-(2,4-Difluorophenyl)piperazine: This compound shares structural similarities but differs in its fluorine substitution pattern and resulting properties
2-(4-Trifluoromethylphenyl)piperazine stands out due to its specific trifluoromethyl substitution, which imparts unique chemical and biological characteristics.
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15-16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNCQJXRJLNBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394752 | |
| Record name | 2-(4-Trifluoromethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185110-19-4 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185110-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Trifluoromethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185110-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

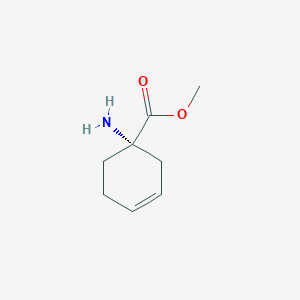
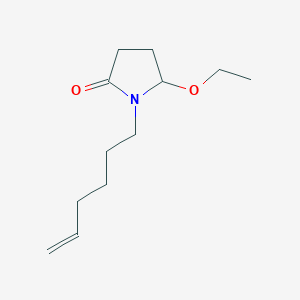
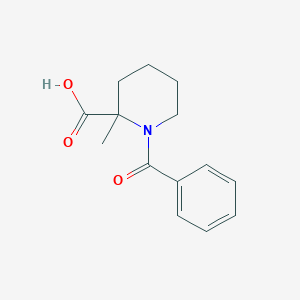
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
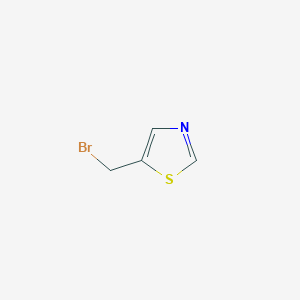
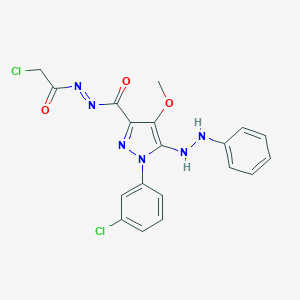

![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
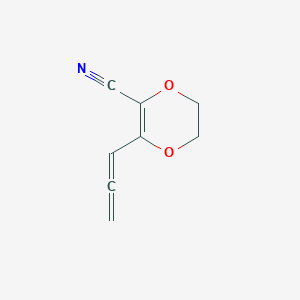
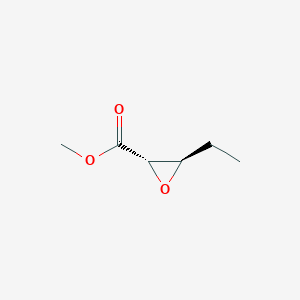

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
